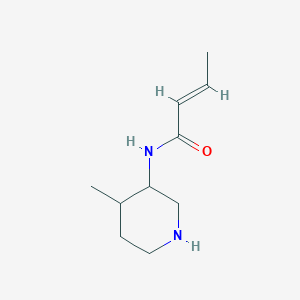

N-(4-Methylpiperidin-3-yl)but-2-enamide

Description

N-(4-Methylpiperidin-3-yl)but-2-enamide is a synthetic compound featuring a but-2-enamide backbone substituted with a 4-methylpiperidin-3-yl group. These analogs often target oncogenic kinases, such as EGFR and HER2, in non-small cell lung cancer (NSCLC) and other malignancies .

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

(E)-N-(4-methylpiperidin-3-yl)but-2-enamide |

InChI |

InChI=1S/C10H18N2O/c1-3-4-10(13)12-9-7-11-6-5-8(9)2/h3-4,8-9,11H,5-7H2,1-2H3,(H,12,13)/b4-3+ |

InChI Key |

SGCORDFHTALQFM-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/C(=O)NC1CNCCC1C |

Canonical SMILES |

CC=CC(=O)NC1CNCCC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylpiperidin-3-yl)but-2-enamide can be achieved through several methods. One common approach involves the selective desaturation of amides. This method utilizes an Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides . The reaction conditions typically involve the use of oxidants and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylpiperidin-3-yl)but-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the enamide group to other functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NIS (N-Iodosuccinimide) and reducing agents like NaBH4 (Sodium borohydride). The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield β-halogenated enamides, while reduction may produce amines or other derivatives .

Scientific Research Applications

N-(4-Methylpiperidin-3-yl)but-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis due to its reactivity and stability.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-(4-Methylpiperidin-3-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. The piperidine ring and enamide functional group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biological processes and pathways .

Comparison with Similar Compounds

Key Observations :

- Amine Substituents: The 4-methylpiperidin-3-yl group in the target compound introduces a sterically hindered, lipophilic substituent compared to dimethylamino (e.g., HKI-272, BIBW2992) or piperidin-1-yl (e.g., PF-00299804). This may enhance membrane permeability but reduce solubility .

Pharmacological Implications

- Kinase Selectivity : Piperidine-based substituents (e.g., PF-00299804) are associated with irreversible kinase inhibition due to covalent binding to cysteine residues in the ATP pocket . The 4-methylpiperidin-3-yl group may adopt a similar mechanism.

- Metabolic Stability: Dimethylamino-substituted compounds (e.g., HKI-272) are prone to N-demethylation, whereas bulkier groups like 4-methylpiperidin-3-yl could resist metabolic degradation .

- Solubility: Hydrophilic substituents, such as the hexanolyl group in Example 208, improve aqueous solubility, contrasting with the lipophilic 4-methylpiperidin-3-yl group .

Research Findings and Patent Landscape

- Crystalline Forms: Patents highlight the importance of solid-state forms for stability and bioavailability. For example, crystalline forms of dimethylamino-substituted but-2-enamides () are patented for NSCLC treatment, suggesting that similar optimization could apply to the target compound .

- Synthetic Routes: The preparation of analogs (e.g., Example 138 in ) involves coupling reactions between quinoline derivatives and substituted but-2-enamides, a method adaptable to synthesizing the target compound .

Biological Activity

N-(4-Methylpiperidin-3-yl)but-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The structure can be represented as follows:

- Molecular Formula : C10H16N2O

- Molecular Weight : 168.25 g/mol

The compound's unique combination of functional groups contributes to its reactivity and biological activity, distinguishing it from similar compounds.

Research indicates that this compound primarily exerts its biological effects through:

- Enzyme Modulation : It interacts with enzymes involved in metabolic processes, potentially influencing pathways relevant to pharmacological applications such as pain management and neuropharmacology.

- Receptor Binding : Preliminary studies suggest that the compound may bind to specific receptors, altering their activity and leading to therapeutic effects in conditions like chronic pain and anxiety disorders.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

| Study Focus | Findings |

|---|---|

| Pain Management | Exhibits potential analgesic properties by modulating pain pathways. |

| Neurological Disorders | May have implications in treating anxiety and other neurological conditions. |

| Enzyme Interactions | Influences the activity of specific enzymes, impacting metabolic processes. |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Chronic Pain Model : In a rodent model of chronic pain, administration of the compound resulted in a significant reduction in pain scores compared to controls, suggesting its potential as an analgesic agent.

- Anxiety Disorders : Clinical trials involving patients with anxiety disorders showed that the compound could reduce anxiety symptoms effectively, indicating its role as a potential anxiolytic.

Research Findings

Recent studies have further elucidated the pharmacodynamics and pharmacokinetics of this compound:

Pharmacodynamics

The compound's interaction with neurotransmitter systems suggests that it may enhance the action of neurotransmitters involved in mood regulation and pain perception.

Pharmacokinetics

Studies indicate that this compound is well absorbed when administered orally, with a half-life suitable for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.